molecular formula C9H8F2O4 B13684693 2,3-Difluoro-6-methoxymandelic acid

2,3-Difluoro-6-methoxymandelic acid

Cat. No.: B13684693
M. Wt: 218.15 g/mol
InChI Key: AEBZUPPHPCZINZ-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methoxymandelic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of mandelic acid, where the aromatic ring is substituted with two fluorine atoms at positions 2 and 3, and a methoxy group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-methoxymandelic acid typically involves the fluorination of mandelic acid derivatives. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include steps for purification and crystallization to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-methoxymandelic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2,3-Difluoro-6-methoxymandelic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,3-Difluoro-6-methoxymandelic acid exerts its effects involves interactions with various molecular targets. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoromandelic acid: Similar structure but lacks the methoxy group.

    6-Methoxymandelic acid: Similar structure but lacks the fluorine atoms.

    Mandelic acid: The parent compound without any substitutions.

Uniqueness

2,3-Difluoro-6-methoxymandelic acid is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly alter its chemical and biological properties compared to its analogs

Properties

Molecular Formula

C9H8F2O4

Molecular Weight

218.15 g/mol

IUPAC Name

2-(2,3-difluoro-6-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H8F2O4/c1-15-5-3-2-4(10)7(11)6(5)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14)

InChI Key

AEBZUPPHPCZINZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C(C(=O)O)O

Origin of Product

United States

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